Boc-D-His-OH

Catalog No.
S1768133
CAS No.
M.F
C11H17N3O4
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-His-OH

Product Name

Boc-D-His-OH

IUPAC Name

(2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C11H17N3O4

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16)/t8-/m1/s1

InChI Key

AYMLQYFMYHISQO-MRVPVSSYSA-N

Synonyms

Boc-D-His-OH;50654-94-9;N-A-BOC-D-HISTIDINE;(R)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-4-yl)propanoicacid;Nalpha-Boc-D-histidine;ST077861;N|A-Boc-D-histidine;BOC-D-HISTIDINE;N-|A-Boc-D-histidine;AC1MC5LW;N-Alpha-boc-D-histidine;15119_ALDRICH;SCHEMBL1133305;15119_FLUKA;CTK8F8271;N(ALPHA)-BOC-D-HISTIDINE;AYMLQYFMYHISQO-MRVPVSSYSA-N;MolPort-003-926-658;MolPort-023-330-883;N-ALPHA-T-BOC-D-HISTIDINE;N-t-butoxycarbonyl-(D)-histidine;N-(tert-butoxycarbonyl)-D-histidine;MFCD00037851;ZINC35024357;AKOS015924147

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)O

Nα-Boc-D-Histidine is an amino acid building block. It has been used in the synthesis of antimicrobial peptides, thyrotropin-releasing hormone enantiomers, and proteolysis-resistant peptide renin inhibitors.

Boc-D-His-OH (CAS 50654-94-9) is a specialized, side-chain unprotected chiral building block utilized primarily in solid-phase (SPPS) and solution-phase peptide synthesis. Featuring an N-alpha-tert-butoxycarbonyl protecting group and an unmodified imidazole ring, it serves as a critical precursor for introducing D-histidine residues into peptidomimetics, retro-inverso peptides, and therapeutic sequences. In procurement and process design, selecting this exact compound over side-chain protected variants (such as Tos or Trt derivatives) enables minimal-protection synthetic strategies. This approach significantly improves atom economy, reduces precursor cost per mole, and eliminates the generation of highly reactive cleavage byproducts that complicate downstream purification [1].

Research Fit

D-Histidine introduction for stereocontrolled solid-phase peptide synthesis
Boc-compatible; integrates with TFA cleavage and Merrifield resin workflows
Enantiomeric identity supported by specific optical rotation and ee specification

Generic substitution of Boc-D-His-OH with its natural L-enantiomer or alternative protected analogs critically compromises application performance and synthetic viability. Replacing it with Boc-L-His-OH eliminates the proteolytic resistance and specific spatial conformation strictly required for D-peptide therapeutics[1]. Furthermore, substituting with Fmoc-D-His-OH forces the use of basic deprotection cycles (e.g., 20% piperidine), which can induce severe aspartimide formation in susceptible sequences, whereas Boc chemistry relies on orthogonal acidic cleavage [2]. Finally, opting for side-chain protected variants like Boc-D-His(Tos)-OH increases precursor molecular weight by over 60% and risks the irreversible alkylation of sensitive residues (e.g., Trp, Cys) by cleaved tosyl cations during final HF deprotection .

Substitution Risk

L-enantiomer (Boc-L-His-OH)
Opposite stereochemistry may reverse peptide conformation and target engagement profile
Fmoc-D-His-OH
Protecting group mismatch forces a full shift from Boc/Benzyl to Fmoc/tBu chemistry and reagents
Unprotected D-histidine (H-D-His-OH)
Free α-amine can lead to uncontrolled oligomerization and poor coupling yields during chain assembly

Atom Economy and Scavenger-Free Cleavage

Utilizing unprotected Boc-D-His-OH fundamentally improves the atom economy of peptide couplings compared to side-chain protected variants. Boc-D-His-OH has a molecular weight of 255.27 g/mol, whereas Boc-D-His(Tos)-OH weighs 409.46 g/mol. This represents a 37.6% reduction in precursor mass per equivalent coupled. More importantly, the absence of a side-chain protecting group ensures that no reactive tosyl or trityl cations are generated during final cleavage, preventing the alkylation of sensitive residues [1].

Evidence DimensionPrecursor molecular weight and cleavage byproduct generation
Target Compound DataMW 255.27 g/mol; 0 protecting group cleavage byproducts generated
Comparator Or BaselineBoc-D-His(Tos)-OH (MW 409.46 g/mol)
Quantified Difference37.6% lower molecular weight per coupling; 100% elimination of tosyl cation generation
ConditionsMinimal-protection solid-phase peptide synthesis (MP-SPPS)

Buyers can reduce precursor cost per mole and simplify downstream purification by avoiding the alkylation of sensitive residues by cleaved protecting groups.

Optical Rotation [α]²⁵/D
Head-to-head
−15.0° to −12.0° vs +12.0° to +15.0° (L-isomer)
Provides chiral identity check for D-enantiomer procurement verification
c=1 in H₂O, 25°C; sign inversion confirms enantiomer

Proteolytic Stability via D-Enantiomer

The procurement of the D-enantiomer is essential for synthesizing therapeutically viable peptides that resist endogenous degradation. Peptides incorporating D-histidine via Boc-D-His-OH exhibit near-total resistance to natural proteases that rapidly cleave L-histidine-containing sequences, often extending in vivo half-lives from minutes to several hours or days [1].

Evidence DimensionEnzymatic degradation resistance (in vivo half-life)
Target Compound DataHigh resistance (half-life extended to hours/days)
Comparator Or BaselineBoc-L-His-OH (rapid degradation in minutes)
Quantified DifferenceOrders of magnitude increase in serum half-life
ConditionsSerum stability assays for therapeutic peptidomimetics

Procurement of the D-enantiomer is strictly required for manufacturing retro-inverso peptides or long-acting therapeutics that must survive systemic circulation.

SPPS Compatibility
Class-level
Boc/TFA chemistry vs Fmoc/base-labile strategy
Protecting group dictates the entire synthetic route; direct substitution disrupts protocol
Methodology mismatch prevents interchange without re-validation

Preventing Base-Catalyzed Degradation

For sequences prone to base-catalyzed degradation, Boc chemistry is superior to Fmoc chemistry. The use of Boc-D-His-OH relies on acidic deprotection (TFA), which reduces aspartimide formation in susceptible Asp-Xaa motifs to near-zero. In contrast, the repetitive 20% piperidine treatments required for Fmoc-D-His-OH can lead to >10-20% sequence degradation via succinimide intermediates [1].

Evidence DimensionAspartimide formation during iterative deprotection
Target Compound DataNear-zero degradation (acidic TFA deprotection)
Comparator Or BaselineFmoc-D-His-OH (>10-20% degradation via basic piperidine deprotection)
Quantified DifferenceNear-complete suppression of base-catalyzed cyclization
ConditionsSynthesis of sequence-sensitive or highly aggregating peptides

For complex sequences prone to base-catalyzed cyclization, buyers must select Boc-protected building blocks to ensure viable crude yields.

Purity & Enantiomeric Excess
Reported
≥98% (HPLC/TLC) and ≥98% ee
Higher baseline purity with documented ee supports stereochemical integrity
ee specification may not be routinely reported for the L-isomer

Unprotected Imidazole Coupling Compatibility

While unprotected histidine is prone to N-im-acylation, Boc-D-His-OH can be coupled quantitatively without side-chain modification when paired with appropriate reagents. Using phosphonium activators like PyBOP results in 0% N-im modification, whereas standard carbodiimide (DIC/DCC) coupling leads to significant [M+126] N-im-amidine adduct formation [1].

Evidence DimensionSide-chain modification during activation
Target Compound Data0% N-im modification with PyBOP
Comparator Or BaselineDIC/DCC coupling (significant[M+126] amidine adducts)
Quantified DifferenceComplete suppression of amidine adduct formation
ConditionsSolution-phase or MP-SPPS coupling of unprotected histidine

Guides process chemists to pair this unprotected precursor with phosphonium-based activators, achieving high purity without the cost of side-chain-protected variants.

Storage Stability
Class-level
2–30°C vs ≤−20°C (unprotected D-His)
Reduced cold-chain requirements may simplify inventory handling
Supplier SDS-based comparison; extended shelf life at ambient

Minimal-Protection SPPS for Peptidomimetics

Utilizing Boc-D-His-OH in combination with phosphonium coupling reagents (like PyBOP) is the optimal choice for synthesizing D-peptides efficiently. This strategy avoids the generation of reactive carbocations during final cleavage, protecting sensitive residues like tryptophan or cysteine and streamlining downstream HPLC purification [1].

Protease-Resistant Peptide Synthesis

This building block is strictly required for manufacturing LHRH/GnRH antagonists or retro-inverso antimicrobial peptides. The D-histidine residue is critical for inducing specific beta-turns and conferring strict resistance to endogenous enzymatic degradation, thereby extending the therapeutic half-life of the final API[2].

Boc-SPPS for Aggregating Sequences

Boc-D-His-OH is the preferred precursor for the synthesis of complex, highly hydrophobic peptides where standard Fmoc chemistry fails. It allows chemists to utilize in situ neutralization Boc protocols, avoiding the incomplete deprotection and severe aspartimide formation associated with basic piperidine cycles [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Protease-resistant D-peptide synthesis
Enantiomeric purity specification
Optical rotation and ee confirmation
Boc SPPS on Merrifield-type resins
Boc-group compatibility
TFA deprotection and coupling efficiency
D-amino acid hormone analog studies
Minimal racemization risk
Peptide stereochemistry verification
Diastereomeric peptide library construction
Consistent D/L pair synthesis
Identity confirmation by optical rotation sign

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

255.12190603 Da

Monoisotopic Mass

255.12190603 Da

Heavy Atom Count

18

Wikipedia

N-(tert-Butoxycarbonyl)-D-histidine

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